4-(Pyrrolidin-1-yl)butan-2-ol

Description

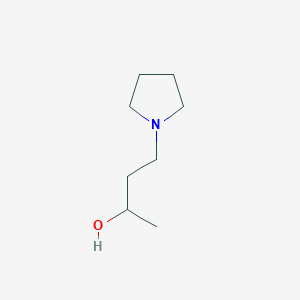

Structure

3D Structure

Properties

Molecular Formula |

C8H17NO |

|---|---|

Molecular Weight |

143.23 g/mol |

IUPAC Name |

4-pyrrolidin-1-ylbutan-2-ol |

InChI |

InChI=1S/C8H17NO/c1-8(10)4-7-9-5-2-3-6-9/h8,10H,2-7H2,1H3 |

InChI Key |

SHIIWUKLJUSVHG-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCN1CCCC1)O |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Approaches for 4 Pyrrolidin 1 Yl Butan 2 Ol

Retrosynthetic Analysis and Key Disconnections for 4-(Pyrrolidin-1-yl)butan-2-ol

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, two primary disconnections are most logical.

The first key disconnection is the C-N bond between the pyrrolidine (B122466) nitrogen and the butane (B89635) chain. This approach simplifies the molecule into two key synthons: a nucleophilic pyrrolidine and a four-carbon electrophile bearing the hydroxyl group or a precursor. This leads to practical starting materials such as pyrrolidine and a suitable C4 building block like 4-halobutan-2-ol, 1,2-epoxybutane, or but-3-en-2-one. This is a common strategy for synthesizing amines. amazonaws.com

A second strategic disconnection targets the C-O bond of the alcohol, which points to a precursor ketone, 4-(pyrrolidin-1-yl)butan-2-one (B13585706). This ketone can then be reduced to the target secondary alcohol. This pathway is particularly advantageous as it allows for the use of powerful asymmetric reduction methods to establish the stereocenter at the C-2 position in the final step. The precursor ketone itself can be formed via the C-N disconnection strategy, for example, by reacting pyrrolidine with 4-chlorobutan-2-one.

These two disconnections form the basis for the most common and effective synthetic routes to this compound and its derivatives.

Direct Synthesis Routes to this compound

Direct synthesis routes focus on constructing the molecular backbone without necessarily controlling the stereochemistry at the chiral center, typically yielding a racemic mixture.

One of the most straightforward methods for synthesizing this compound is through the reduction of the corresponding ketone, 4-(pyrrolidin-1-yl)butan-2-one. This method is efficient and utilizes a wide range of reducing agents. The choice of reagent can influence reaction conditions and selectivity. Catalytic hydrogenation and metal hydride reductions are common. For instance, hydrogenation using catalysts like Palladium on carbon (Pd/C) is an effective method for reducing aminoketones. researchgate.net

Table 1: Common Reducing Agents for Ketone to Alcohol Transformation

| Reducing Agent | Typical Conditions | Notes |

|---|---|---|

| Sodium borohydride (NaBH₄) | Methanol (B129727) or ethanol, 0°C to room temp. | Mild and selective for ketones over esters and amides. |

| Lithium aluminum hydride (LiAlH₄) | Anhydrous ether or THF, followed by aqueous workup. | Powerful, non-selective reducing agent. Reduces most carbonyls. |

| Catalytic Hydrogenation (H₂/Pd/C) | Hydrogen gas, pressure, various solvents (e.g., ethanol). | Effective for aminoketones, can sometimes lead to side reactions. researchgate.net |

This approach builds the C-N bond directly through the nucleophilic substitution reaction of pyrrolidine with a suitable four-carbon electrophile. The reactivity of the electrophile and the reaction conditions are critical for achieving high yields.

A common strategy involves the N-alkylation of pyrrolidine with a 4-halobutan-2-ol, such as 4-bromo- or 4-chlorobutan-2-ol, typically in the presence of a non-nucleophilic base to neutralize the resulting hydrohalic acid. Another effective method is the reaction of pyrrolidine with 1,2-epoxybutane. This reaction proceeds via nucleophilic ring-opening of the epoxide. However, this reaction can yield two regioisomers, with the major product depending on reaction conditions, but often favoring attack at the less sterically hindered carbon, which would lead to 1-(pyrrolidin-1-yl)butan-2-ol. To form the desired this compound, a different precursor, such as 4-(pyrrolidin-1-yl)-1,2-epoxybutane, would be needed, which is a less direct route.

A more versatile approach involves a two-step sequence starting with the Michael addition of pyrrolidine to but-3-en-2-one to form the precursor ketone, 4-(pyrrolidin-1-yl)butan-2-one, which is then reduced as described in section 2.2.1.

Table 2: Electrophiles for N-Alkylation of Pyrrolidine

| Electrophile | Reaction Type | Product |

|---|---|---|

| 4-Halobutan-2-ol | Nucleophilic Substitution | This compound |

| But-3-en-2-one | Michael Addition / Reduction | This compound |

| 4-Hydroxybutan-2-one | Reductive Amination | This compound nih.gov |

Enantioselective and Diastereoselective Synthesis of this compound

Creating a specific stereoisomer of this compound requires stereocontrolled synthetic methods. These strategies introduce chirality either through catalysis or by using chiral starting materials or reagents.

Asymmetric catalysis is a powerful tool for generating enantiomerically enriched products. The most common application for this target molecule is the asymmetric reduction of the prochiral ketone, 4-(pyrrolidin-1-yl)butan-2-one.

Several catalytic systems are known for the highly enantioselective reduction of ketones:

CBS Reduction : The Corey-Bakshi-Shibata (CBS) reduction uses a chiral oxazaborolidine catalyst with a borane source to reduce ketones with high enantioselectivity. This method is widely used for synthesizing chiral secondary alcohols. mdpi.comnih.gov

Transfer Hydrogenation : Chiral transition metal complexes, often based on ruthenium or rhodium with chiral ligands, can catalyze the transfer of hydrogen from a source like isopropanol or formic acid to the ketone, producing the chiral alcohol with high enantiomeric excess (ee). Recently, more sustainable nickel/copper co-catalyzed systems have been developed for the asymmetric hydrogenation of amino ketones. acs.org

Enzyme-Catalyzed Reduction : Biocatalysis using enzymes such as ketoreductases (KREDs) or whole-cell systems (e.g., yeast) can reduce ketones with exceptional enantioselectivity under mild conditions. nih.govresearchgate.net For example, engineered amine dehydrogenases have been used for the asymmetric reductive amination of hydroxy ketones. nih.gov

An alternative to asymmetric catalysis is the use of chiral auxiliaries or the resolution of a racemic mixture.

Chiral Auxiliaries : A chiral auxiliary is a molecule that is temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. For example, an Evans oxazolidinone auxiliary could be used to perform a diastereoselective aldol (B89426) reaction to construct the β-hydroxy carbonyl fragment with the desired stereochemistry. scielo.org.mxwikipedia.orgresearchgate.net After the desired stereocenter is set, the auxiliary is removed, and the synthesis is completed by introducing the pyrrolidine moiety. This multi-step process offers predictable and high levels of stereocontrol. santiago-lab.comresearchgate.net

Chiral Resolution : This classical method involves separating a racemic mixture of this compound into its individual enantiomers. The most common technique is the formation of diastereomeric salts by reacting the racemic amino alcohol with a chiral acid, such as tartaric acid or its derivatives. wikipedia.orggoogle.com The resulting diastereomeric salts have different physical properties, such as solubility, allowing them to be separated by fractional crystallization. rsc.orgrsc.org After separation, the pure enantiomer of the amino alcohol is recovered by neutralizing the salt with a base. Chiral column chromatography is another modern and effective resolution technique. wikipedia.org

Table 3: Common Chiral Resolving Agents for Amines/Amino Alcohols

| Resolving Agent | Type | Mechanism |

|---|---|---|

| (+)- or (-)-Tartaric Acid | Chiral Acid | Forms diastereomeric salts with different solubilities. wikipedia.org |

| (R)- or (S)-Mandelic Acid | Chiral Acid | Forms diastereomeric salts. |

| (+)- or (-)-Dibenzoyltartaric Acid | Chiral Acid | Often provides better crystal formation for separation. chimia.ch |

| (+)- or (-)-Camphorsulfonic Acid | Chiral Acid | Forms diastereomeric salts with chiral amines. wikipedia.org |

Chemoenzymatic Synthesis of Optically Active this compound

The synthesis of enantiomerically pure compounds is of paramount importance in the pharmaceutical and fine chemical industries. For chiral alcohols such as this compound, chemoenzymatic methods, particularly enzymatic kinetic resolution (EKR), offer an efficient and environmentally benign approach to obtain optically active forms.

Enzymatic kinetic resolution leverages the stereoselectivity of enzymes, most commonly lipases, to differentiate between the two enantiomers of a racemic mixture. In the case of racemic this compound, a lipase can selectively catalyze the acylation of one enantiomer, leaving the other unreacted. This results in a mixture of an acylated enantiomer and the unreacted alcohol enantiomer, which can then be separated.

A typical procedure involves the use of a lipase, such as Candida antarctica lipase B (CAL-B) or Pseudomonas cepacia lipase (PCL), in a non-polar organic solvent. An acyl donor, often an activated ester like vinyl acetate, is used to irreversibly acylate the alcohol. The enzyme preferentially acylates one enantiomer, for instance, the (R)-enantiomer, to form the corresponding ester, (R)-4-(pyrrolidin-1-yl)butan-2-yl acetate. The unreacted (S)-4-(pyrrolidin-1-yl)butan-2-ol can then be isolated with high enantiomeric excess.

The efficiency of the resolution is determined by the enantioselectivity of the enzyme, which is expressed as the enantiomeric ratio (E). High E values indicate a high degree of selectivity. For the resolution of amino alcohols, lipases have been shown to exhibit excellent enantioselectivity. jocpr.commdpi.com

The general scheme for the lipase-catalyzed kinetic resolution of racemic this compound is depicted below:

Scheme 1: Lipase-Catalyzed Kinetic Resolution of this compound

To achieve even higher yields of a single enantiomer, dynamic kinetic resolution (DKR) can be employed. DKR combines the enzymatic resolution with an in-situ racemization of the unreacted enantiomer. This allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the product.

Synthesis of Structural Analogues and Derivatives of this compound

The synthesis of structural analogues and derivatives of this compound is a key area of research for exploring structure-activity relationships and developing new compounds with potentially enhanced or modified biological activities. These modifications can be broadly categorized into changes on the butane chain and hydroxyl group, and substitutions or transformations on the pyrrolidine ring.

Modifications on the Butane Chain and Hydroxyl Group

Modifications on the butane chain and the hydroxyl group of this compound can significantly alter its physicochemical properties.

Oxidation of the Hydroxyl Group: The secondary alcohol functionality can be oxidized to the corresponding ketone, 4-(pyrrolidin-1-yl)butan-2-one. This transformation can be achieved using a variety of oxidizing agents. organic-chemistry.orgkhanacademy.org Common reagents for the oxidation of secondary alcohols include chromium-based reagents like pyridinium chlorochromate (PCC) or Jones reagent (CrO₃ in sulfuric acid). libretexts.org Milder and more selective methods, such as the Swern oxidation or the use of Dess-Martin periodinane, are also effective. organic-chemistry.org A copper(I)-catalyzed oxidation with di-tert-butyldiaziridinone has also been reported as a mild and efficient method for oxidizing secondary alcohols. nih.gov

Table 1: Common Oxidizing Agents for the Conversion of Secondary Alcohols to Ketones

| Oxidizing Agent | Typical Reaction Conditions |

| Pyridinium Chlorochromate (PCC) | Dichloromethane (B109758) (DCM), room temperature |

| Jones Reagent (CrO₃/H₂SO₄) | Acetone, 0 °C to room temperature |

| Swern Oxidation (oxalyl chloride, DMSO, triethylamine) | Dichloromethane (DCM), -78 °C to room temperature |

| Dess-Martin Periodinane | Dichloromethane (DCM), room temperature |

Esterification and Etherification of the Hydroxyl Group: The hydroxyl group can be readily converted into an ester or an ether. Esterification is typically achieved by reacting the alcohol with a carboxylic acid, acid chloride, or anhydride, often in the presence of a catalyst. Etherification can be carried out, for example, through a Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then reacts with an alkyl halide.

Substitutions and Transformations on the Pyrrolidine Ring

Modifying the pyrrolidine ring can lead to a wide range of derivatives with diverse properties.

Synthesis of Substituted Pyrrolidine Analogues: A straightforward approach to obtain derivatives with a substituted pyrrolidine ring is to start the synthesis with a substituted pyrrolidine. For instance, reductive amination of 4-hydroxybutan-2-one with a C-substituted pyrrolidine, such as 2-methylpyrrolidine or 3-hydroxypyrrolidine, would yield the corresponding N-substituted this compound analogue. A variety of substituted pyrrolidines are commercially available or can be synthesized from precursors like proline and hydroxyproline. mdpi.comnih.gov

Table 2: Examples of Substituted Pyrrolidines for Analogue Synthesis

| Pyrrolidine Derivative | Potential Resulting Analogue |

| (R)-2-Methylpyrrolidine | 4-((R)-2-Methylpyrrolidin-1-yl)butan-2-ol |

| (S)-2-(Hydroxymethyl)pyrrolidine | 4-((S)-2-(Hydroxymethyl)pyrrolidin-1-yl)butan-2-ol |

| 3-Pyrrolidinol | 4-(3-Hydroxypyrrolidin-1-yl)butan-2-ol |

Ring Transformations: More complex modifications can involve transformations of the pyrrolidine ring itself. For example, ring contraction of piperidine (B6355638) derivatives can lead to the formation of pyrrolidin-2-ones. nih.gov While not a direct transformation of this compound, such strategies could be employed in a multi-step synthesis to access novel analogues.

Novel Synthetic Route Development and Optimization for this compound

The development of novel and optimized synthetic routes for this compound is focused on improving efficiency, reducing environmental impact, and enhancing scalability. A common and direct method for the synthesis of this compound is the reductive amination of 4-hydroxybutan-2-one with pyrrolidine. organic-chemistry.orgjocpr.com

Scheme 2: Synthesis of this compound via Reductive Amination

Optimization of this reaction involves the choice of the reducing agent and the reaction conditions. Classical reducing agents include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation.

Novel developments in reductive amination focus on more sustainable and efficient catalytic systems. Transfer hydrogenation, which uses a hydrogen donor like formic acid or isopropanol in the presence of a transition metal catalyst (e.g., iridium or ruthenium), is an attractive alternative to using high-pressure hydrogen gas or stoichiometric metal hydrides. nih.govdocumentsdelivered.comresearchgate.net These methods often proceed under milder conditions and with higher atom economy.

Another innovative approach is the "borrowing hydrogen" methodology, where a catalyst temporarily "borrows" hydrogen from the alcohol to oxidize it to the corresponding ketone in situ. This ketone then reacts with the amine to form an imine, which is subsequently reduced by the "borrowed" hydrogen, regenerating the catalyst. This process is highly atom-economical as the only byproduct is water.

The optimization of the synthesis of this compound can also involve exploring alternative starting materials. For example, a method for preparing 4-isopropylamino-1-butanol from tetrahydrofuran has been reported, which could potentially be adapted for the synthesis of this compound. google.com

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Pyrrolidin 1 Yl Butan 2 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), it is possible to map out the molecular structure atom by atom.

The ¹H NMR spectrum of 4-(Pyrrolidin-1-yl)butan-2-ol displays distinct signals for each unique proton environment in the molecule. The chemical shift (δ) of each signal, reported in parts per million (ppm), is indicative of the proton's local electronic environment. The integration of these signals corresponds to the number of protons, and the splitting pattern (multiplicity) reveals the number of neighboring protons.

The key proton signals for this compound are anticipated as follows:

A doublet corresponding to the three protons of the methyl group (CH₃) at the C2 position.

A multiplet for the single proton on the chiral carbon bearing the hydroxyl group (CH-OH).

Multiplets for the diastereotopic protons of the two methylene (B1212753) groups (CH₂) in the butane (B89635) chain (C1 and C3).

Multiplets for the protons of the pyrrolidine (B122466) ring, with those adjacent to the nitrogen atom typically appearing at a lower field (deshielded).

A broad singlet for the hydroxyl (-OH) proton, which is often exchangeable with deuterium (B1214612) in solvents like D₂O.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| CH₃ (C4) | ~1.2 | Doublet (d) | 3H |

| CH₂ (C1) | ~1.6 - 1.8 | Multiplet (m) | 2H |

| Pyrrolidine CH₂ (β-protons) | ~1.8 | Multiplet (m) | 4H |

| CH₂ (C3) | ~2.5 - 2.7 | Multiplet (m) | 2H |

| Pyrrolidine CH₂ (α-protons) | ~2.6 - 2.8 | Multiplet (m) | 4H |

| CHOH (C2) | ~3.8 | Multiplet (m) | 1H |

| OH | Variable | Broad Singlet (br s) | 1H |

Note: Predicted values are based on analysis of structurally similar compounds. Actual experimental values may vary based on solvent and other experimental conditions.

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, which has 8 carbon atoms, the spectrum is expected to show six distinct signals due to the symmetry of the pyrrolidine ring, where the two α-carbons are equivalent, and the two β-carbons are equivalent. docbrown.info

The chemical shifts are influenced by the electronegativity of nearby atoms (oxygen and nitrogen), which cause a downfield shift for adjacent carbons. docbrown.info

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C4 (CH₃) | ~23-24 |

| Pyrrolidine C (β-carbons) | ~23-24 |

| C1 (CH₂) | ~36-38 |

| Pyrrolidine C (α-carbons) | ~54-55 |

| C3 (CH₂) | ~56-58 |

| C2 (CHOH) | ~66-68 |

Note: Predicted values are based on analysis of structurally similar compounds like 2-methyl-4-(pyrrolidin-1-yl)butan-2-ol (B1432438) and other pyrrolidine derivatives. doi.orgrsc.org

To unambiguously assign all proton and carbon signals and to confirm the bonding network, two-dimensional (2D) NMR experiments are employed.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment identifies protons that are spin-coupled to each other, typically those on adjacent carbons. It would show correlations between the C4-H₃ protons and the C2-H proton, between the C2-H and the C1-H₂ protons, and between the C1-H₂ and the C3-H₂ protons. This confirms the butanol backbone connectivity.

Heteronuclear Single Quantum Coherence (HSQC): An HSQC spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. youtube.com This allows for the definitive assignment of each carbon in the ¹³C NMR spectrum by linking it to an already assigned proton. youtube.comwalisongo.ac.id

Nuclear Overhauser Effect (NOE) Spectroscopy: NOESY or ROESY experiments can be used to determine the relative stereochemistry of the molecule by identifying protons that are close in space, irrespective of their bonding connectivity. figshare.com

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. docbrown.info

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. wvu.edu This precision allows for the determination of the exact elemental composition. For this compound, the molecular formula is C₈H₁₇NO. fluorochem.co.uk

HRMS analysis would be expected to detect the protonated molecule, [M+H]⁺.

Calculated Exact Mass for [C₈H₁₇NO + H]⁺: 144.1383

Observed Mass: An experimentally observed mass extremely close to the calculated value would confirm the molecular formula C₈H₁₇NO, distinguishing it from other potential formulas with the same nominal mass. doi.org

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (the precursor ion, in this case, [M+H]⁺ at m/z 144.1), which is then fragmented to produce product ions. The resulting fragmentation pattern provides a structural fingerprint of the molecule. researchgate.net

For this compound, key fragmentation pathways initiated by collision-induced dissociation would include:

Alpha-Cleavage: Cleavage of the carbon-carbon bond adjacent to the nitrogen atom is a common pathway for amines. This can lead to the formation of a stable N-methylenepyrrolidinium iminium cation.

Formation of Iminium Ion: A characteristic fragmentation for N-alkyl pyrrolidine derivatives is the formation of the C₅H₁₀N⁺ iminium ion at m/z 84.08, which serves as a diagnostic peak. ojp.govnih.gov

Loss of Water: The alcohol functional group can readily lose a molecule of water (H₂O, 18 Da), leading to a fragment ion at m/z 126.1.

Cleavage of the Butane Chain: Fragmentation can occur along the butane chain, leading to various smaller charged fragments. libretexts.org

By analyzing these characteristic product ions, the connectivity of the pyrrolidine ring to the butanol side chain can be confirmed, providing further evidence for the elucidated structure. researchgate.net

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Covalent bonds within a molecule are not rigid; they vibrate in various modes (stretching, bending) at specific frequencies. When the frequency of the IR radiation matches the natural vibrational frequency of a bond, the bond absorbs the energy, resulting in a peak in the IR spectrum. The position of these absorption bands, typically measured in wavenumbers (cm⁻¹), is characteristic of specific functional groups. savemyexams.com

The structure of this compound contains several key functional groups: a secondary alcohol (-OH), a tertiary amine (the pyrrolidine ring), and aliphatic carbon-hydrogen (C-H) and carbon-carbon (C-C) bonds. The analysis of its IR spectrum allows for the identification and confirmation of these groups through their characteristic vibrational modes.

Detailed Vibrational Mode Analysis:

O-H Stretching: The most distinct feature in the IR spectrum of an alcohol is the hydroxyl group (-OH) absorption. For this compound in a liquid state or in solution, this would appear as a strong, broad absorption band in the region of 3550–3200 cm⁻¹. The broadening of this peak is a direct result of intermolecular hydrogen bonding between the alcohol groups of adjacent molecules. docbrown.info

C-H Stretching: Aliphatic C-H stretching vibrations from the butyl chain and the pyrrolidine ring are expected to appear as strong, sharp peaks in the 3000–2850 cm⁻¹ region.

C-O Stretching: The stretching vibration of the carbon-oxygen single bond (C-O) in a secondary alcohol like this compound typically gives rise to a strong absorption band in the fingerprint region, specifically around 1100 cm⁻¹. docbrown.info

C-N Stretching: The stretching vibration of the tertiary amine's carbon-nitrogen bond (C-N) within the pyrrolidine ring is expected to produce a medium to weak absorption band in the 1250–1020 cm⁻¹ range. mdpi.com

Fingerprint Region: The region from approximately 1500 cm⁻¹ to 400 cm⁻¹ is known as the fingerprint region. It contains a complex pattern of overlapping peaks resulting from various bending and stretching vibrations (e.g., C-C stretching, C-H bending, and C-N bending). This pattern is unique to each molecule and serves as a "fingerprint" for its identification when compared against a reference spectrum. docbrown.info

The table below summarizes the expected characteristic IR absorption bands for this compound.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch | Secondary Alcohol | 3550–3200 | Strong, Broad |

| C-H Stretch | Alkane (CH₂, CH₃) | 3000–2850 | Strong, Sharp |

| C-O Stretch | Secondary Alcohol | ~1100 | Strong |

| C-N Stretch | Tertiary Amine | 1250–1020 | Medium to Weak |

This interactive table is based on established data for the respective functional groups. savemyexams.comdocbrown.info

Analytical Separation and Purification Methodologies for 4 Pyrrolidin 1 Yl Butan 2 Ol

Chromatographic Separation Techniques

Chromatographic methods are central to the purification and analysis of "4-(Pyrrolidin-1-yl)butan-2-ol". The choice of technique depends on the scale of the separation and the analytical goals.

Preparative column chromatography is a fundamental technique for purifying "this compound" on a laboratory scale. orgsyn.orgchromatographyonline.com This method involves passing a solution of the crude compound through a column packed with a solid adsorbent, known as the stationary phase. rochester.edu By using a suitable solvent system (the mobile phase), the components of the mixture are separated based on their differential adsorption to the stationary phase. researchgate.net

For the purification of pyrrolidine (B122466) derivatives, silica (B1680970) gel is a commonly used stationary phase. beilstein-journals.orgnih.gov The polarity of the solvent system is carefully chosen to achieve optimal separation. rochester.edu For instance, a gradient of methanol (B129727) in dichloromethane (B109758) has been used to purify related pyrrolidine compounds. doi.org In some cases, basic alumina (B75360) is employed as the stationary phase, particularly when dealing with basic compounds like amines, to prevent unwanted interactions. doi.org The separation is monitored by collecting fractions and analyzing them, often by thin-layer chromatography (TLC), to identify those containing the pure product. orgsyn.org

Table 1: Exemplary Column Chromatography Parameters for Pyrrolidine Derivatives

| Parameter | Description | Reference |

| Stationary Phase | Silica Gel or Basic Alumina | beilstein-journals.orgdoi.org |

| Mobile Phase | Gradient of Methanol in Dichloromethane (e.g., 1% to 10%) | doi.org |

| Elution | Fractions are collected and analyzed by TLC. | orgsyn.org |

This table provides a generalized example of conditions that may be adapted for the purification of this compound based on methods used for similar compounds.

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the purity of "this compound" and for its quantification. torontech.com HPLC offers high resolution and sensitivity, making it ideal for detecting even trace impurities. torontech.com The technique utilizes a high-pressure pump to pass the mobile phase through a column packed with a stationary phase of very small particle size. torontech.com

For purity assessment, a sample of the compound is injected into the HPLC system, and the resulting chromatogram shows peaks corresponding to the main compound and any impurities. torontech.com The purity is often determined by calculating the area percentage of the main peak relative to the total area of all peaks. shimadzu.com Diode array detectors (DAD) can be used to analyze the UV spectrum across a peak, which helps in confirming its purity. torontech.com HPLC methods are also developed for the quantitative analysis of related compounds in various samples. nih.gov

Table 2: Key Aspects of HPLC for Purity Assessment

| Aspect | Description | Reference |

| Principle | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase under high pressure. | torontech.com |

| Application | Purity determination and quantification of the target compound. | nih.govtorontech.com |

| Detection | UV detectors are commonly used. Diode array detectors (DAD) can provide spectral information for peak purity analysis. | torontech.com |

| Data Analysis | Purity is often expressed as the area percentage of the main peak. | shimadzu.com |

This table outlines the fundamental principles and applications of HPLC for the analysis of organic compounds like this compound.

Gas Chromatography (GC) is another powerful analytical technique that can be applied to "this compound," particularly for analyzing volatile derivatives or for trace analysis. bartleby.com In GC, the sample is vaporized and injected into a heated column, where it is separated based on its volatility and interaction with the stationary phase. bartleby.com

For non-volatile compounds like "this compound," derivatization is often necessary to increase their volatility. fishersci.it This involves a chemical reaction to convert the alcohol functional group into a more volatile derivative, such as a silyl (B83357) ether. fishersci.it GC coupled with a mass spectrometer (GC-MS) is a particularly powerful combination, as it provides not only retention time data but also mass spectra that can be used to identify the compound and its impurities. mmu.ac.uk Headspace GC is a specific technique used for the analysis of volatile compounds and can be employed for purity testing and trace analysis of related N-methyl-2-pyrrolidone (NMP). shimadzu.com

Table 3: GC Analysis Parameters

| Parameter | Description | Reference |

| Sample Volatility | Derivatization may be required to increase the volatility of the analyte. | fishersci.it |

| Column | Capillary columns with various stationary phases are used. | mmu.ac.uk |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS). | shimadzu.commmu.ac.uk |

| Application | Purity testing, trace analysis, and identification of volatile impurities. | shimadzu.commdpi.com |

This table summarizes the key parameters and applications of GC for the analysis of this compound and related compounds.

Chiral Separation of Enantiomers of this compound

Since "this compound" possesses a chiral center at the C2 position of the butanol chain, it exists as a pair of enantiomers. The separation of these enantiomers is crucial as they may exhibit different biological activities.

The most direct method for separating enantiomers is through chromatography using a chiral stationary phase (CSP). csfarmacie.cz CSPs are specifically designed to interact differently with each enantiomer, leading to different retention times and thus, separation. eijppr.com

For HPLC, polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), are widely used and have shown effectiveness in separating a broad range of chiral compounds, including those with pyrrolidine moieties. researchgate.netresearchgate.net The choice of mobile phase, typically a mixture of an alkane like n-hexane and an alcohol, is critical for achieving good separation. researchgate.net Pirkle-type CSPs are another class of chiral stationary phases that can be effective. scas.co.jp

Chiral GC columns, often containing cyclodextrin (B1172386) derivatives as the chiral selector, are also used for the enantioselective analysis of volatile compounds. rsc.orgnih.gov

Table 4: Common Chiral Stationary Phases for Enantiomer Separation

| CSP Type | Description | Common Applications | Reference |

| Polysaccharide-based (Cellulose and Amylose) | Derivatives of cellulose and amylose coated or immobilized on a silica support. | Broad applicability for a wide range of chiral compounds in HPLC. | csfarmacie.czeijppr.comresearchgate.net |

| Pirkle-type | Based on a chiral molecule that can engage in π-π interactions, hydrogen bonding, and dipole-dipole interactions. | Separation of various classes of chiral compounds by HPLC. | eijppr.comscas.co.jp |

| Cyclodextrin-based | Cyclodextrins or their derivatives bonded to a silica support. | Commonly used in GC for the separation of volatile enantiomers. | csfarmacie.czrsc.org |

This table provides an overview of common chiral stationary phases used for the separation of enantiomers.

An alternative to using a chiral stationary phase is to convert the enantiomeric pair into a mixture of diastereomers by reacting them with a chiral derivatizing agent. mdpi.com Diastereomers have different physical properties and can be separated using standard, non-chiral chromatography techniques like HPLC or GC. mdpi.com

For "this compound," the hydroxyl group can be reacted with a chiral acid or its derivative to form diastereomeric esters. mdpi.com Once the diastereomers are separated, the original enantiomers can be recovered by cleaving the derivatizing agent. ethernet.edu.et This method is particularly useful when a suitable chiral stationary phase is not available or when the separation on a CSP is not optimal. mdpi.com

Kinetic Resolution Techniques

Kinetic resolution is a paramount strategy for the separation of enantiomers from a racemic mixture of this compound. This method relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent, resulting in one enantiomer reacting faster and leaving the other unreacted. Enzymatic kinetic resolution is a particularly powerful and widely used approach for secondary alcohols and amines due to its high enantioselectivity and mild reaction conditions. researchgate.netthieme-connect.de

Hydrolases, such as lipases and proteases, are the most common enzymes employed for this purpose. researchgate.net For a secondary alcohol like this compound, the process typically involves an irreversible acyl transfer. A racemic mixture of the alcohol is reacted with an acyl donor in the presence of a lipase. The enzyme selectively acylates one enantiomer, for instance, the (R)-enantiomer, to form an ester, while the (S)-enantiomer remains largely unreacted. The resulting mixture of the ester and the unreacted alcohol can then be separated by standard chromatographic techniques.

Key enzymes that have proven effective in the resolution of analogous aminobutanols and other chiral alcohols include:

Candida antarctica Lipase B (CALB) : CALB is one of the most efficient and versatile enzymes for the resolution of alcohols and amines. researchgate.net It is often immobilized to enhance its stability and facilitate reuse. researchgate.net

Penicillin G Acylase (PGA) : Immobilized PGA has been effectively used for the kinetic resolution of racemic 2-aminobutanol through the selective hydrolysis of its N-phenylacetyl derivative. researchgate.net This demonstrates the applicability of acylases in resolving amino-functionalized alcohols.

Lipase from Thermomyces lanuginosus : This enzyme has been utilized for the kinetic resolution of racemic indanol, a structurally related amino alcohol, via acylation. researchgate.net

The efficiency of a kinetic resolution is often described by the conversion percentage and the enantiomeric excess (e.e.) of both the product and the remaining substrate. For example, a lipase-driven chemoenzymatic route was reported to produce a desired amide with 50% conversion and an excellent enantiomeric excess of 99% e.e. researchgate.net A procedure involving a click reaction-aided enzymatic kinetic resolution of secondary alcohols allowed for the production of both enantiomers from racemates, almost quantitatively, without the need for chromatographic separation of the products from the kinetic resolution step. rsc.org

Beyond enzymatic methods, organocatalytic asymmetric acylation has emerged as a reliable alternative. thieme-connect.de Chiral acyl-transfer catalysts, such as derivatives of 4-(dimethylamino)pyridine (DMAP) and chiral phosphines, can catalyze the enantioselective acylation of racemic secondary alcohols, providing useful levels of enantioselectivity. thieme-connect.de

Table 1: Examples of Kinetic Resolution Techniques for Aminobutanols and Related Compounds

| Enzyme/Catalyst | Substrate Type | Reaction Type | Key Findings | Reference |

|---|---|---|---|---|

| Immobilized Penicillin G Acylase (PGA) | N-phenylacetyl (±)-2-aminobutanol | Selective Hydrolysis | Achieved 39.3% conversion and 98.2% e.e. for the (S)-2-aminobutanol in a continuous fixed-bed reactor. | researchgate.net |

| Immobilized Candida antarctica Lipase B (CALB) | Primary amines | Acylation with diethyl malonate | Solvent-free process yielded the desired chiral amide with 50% conversion and 99% e.e. | researchgate.net |

| Chiral Ferrocene-Derived DMAP | Racemic secondary alcohols | Asymmetric Acylation | Serves as an effective organocatalyst for kinetic resolution. | thieme-connect.de |

| Lipase | 1-(Hetero)aromatic ethanols | Acylation with a propargyl-containing ester | A subsequent click reaction allowed for easy, non-chromatographic separation of enantiomers. | rsc.org |

Modern Advances in Analytical Separations Relevant to Aminobutanols

The accurate analysis of enantiomeric purity is crucial for quality control in the synthesis and application of chiral compounds like this compound. Recent years have seen significant progress in analytical separation techniques, particularly in chromatography and capillary electrophoresis, providing powerful tools for the analysis of aminobutanols. jiangnan.edu.cnmdpi.com

High-Performance Liquid Chromatography (HPLC) remains a primary method for chiral separations. jiangnan.edu.cn Since many simple aminobutanols lack a strong UV chromophore, a common strategy involves pre-column derivatization. google.comrsc.org A chiral derivatizing agent reacts with the amino or hydroxyl group to form diastereomers that can be separated on a standard achiral column, such as a C18 reverse-phase column. google.comgoogle.com For instance, (R)-(+)-1-phenylethanesulfonyl chloride has been used as a derivatizing reagent for 2-aminobutanol, allowing for its analysis by HPLC with UV detection. google.com This approach solves the issue of poor detectability and enables effective separation and quantification. google.com

The development of novel Chiral Stationary Phases (CSPs) continues to be a major driver of innovation in HPLC. jiangnan.edu.cn Polysaccharide-based CSPs, for example, are widely used and offer broad applicability for separating a variety of chiral compounds. jiangnan.edu.cn More recently, novel materials like covalent organic frameworks (COFs) and porous organic polymers are being explored as highly effective CSPs for both HPLC and gas chromatography (GC). chrom-china.com

Capillary Electrophoresis (CE) has gained prominence as a powerful technique for chiral analysis due to its high separation efficiency, speed, and minimal sample consumption. mdpi.comchrom-china.com In CE, chiral selectors are typically added to the background electrolyte. Cyclodextrins and their derivatives are among the most common chiral selectors used for separating amino acid and amino alcohol enantiomers. nih.gov

A significant recent development is the use of Chiral Ionic Liquids (CILs) as selectors in various separation techniques. jiangnan.edu.cnresearchgate.net CILs can be used as chiral mobile phase additives in HPLC, as selectors in CE, or as stationary phases in GC. researchgate.net For example, (R)-N,N,N-trimethyl-2-aminobutanol-bis(trifluoromethanesulfon)imidate was shown to be an effective chiral selector in HPCE and HPLC for resolving enantiomers of alcohols, amines, and acids. researchgate.net Alkylpyrrolidinium-type CILs have also been designed and synthesized for use as chiral selectors in CE. jiangnan.edu.cn

Gas Chromatography (GC) , particularly with chiral stationary phases, is another valuable tool. Chiral porous organic polymers have been successfully used as CSPs in GC to separate various racemic mixtures, including chiral alcohols. researchgate.net

Table 2: Modern Analytical Separation Techniques for Aminobutanols

| Technique | Methodology/Selector | Application | Advantages | Reference |

|---|---|---|---|---|

| HPLC | Pre-column derivatization with a chiral, UV-active reagent (e.g., (R)-α-methyl-2-naphthaleneacetyl chloride) on a C18 column. | Chiral purity analysis of 3-aminobutanol. | Enables UV detection and separation of diastereomers on standard columns. | google.com |

| Capillary Electrophoresis (CE) | Chiral selectors (e.g., cyclodextrins, chiral ionic liquids) in the background electrolyte. | High-resolution separation of chiral compounds. | High efficiency, speed, low sample consumption, flexible separation modes. | chrom-china.com |

| HPLC / HPCE / CGC | Chiral Ionic Liquid (CIL) as a chiral selector or mobile phase modifier. | Enantioseparation of alcohols, amines, acids, and amino acids. | Demonstrates excellent chiral recognition ability across multiple platforms. | researchgate.net |

| RPLC-MS | Reverse-phase chromatography with mobile phases like acetonitrile, water, and phosphoric acid. | Purity analysis of aminobutanol (B45853) derivatives. | Optimized for compatibility with mass spectrometry (MS) detection. | |

| GC | Chiral porous organic polymer as a chiral stationary phase (CSP). | Separation of various racemic mixtures including chiral alcohols. | Effective baseline separation of enantiomers. | researchgate.net |

Theoretical and Computational Chemistry Investigations of 4 Pyrrolidin 1 Yl Butan 2 Ol

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, molecular geometry, and energy, which in turn dictate the molecule's behavior.

Density Functional Theory (DFT) Studies on Ground State Geometries

Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure of molecules. It is particularly effective for determining the ground state geometry by finding the minimum energy arrangement of atoms. A hypothetical DFT study of 4-(Pyrrolidin-1-yl)butan-2-ol could be performed using a functional such as B3LYP with a basis set like 6-31G(d,p) to achieve a balance between accuracy and computational cost. chemrxiv.org Such a study would involve optimizing the molecule's geometry to find the most stable arrangement of its atoms.

The optimization process yields key geometric parameters, including bond lengths, bond angles, and dihedral angles. For this compound, the pyrrolidine (B122466) ring is expected to adopt a non-planar, envelope or twisted conformation to minimize ring strain. nih.gov The butanol side chain will exhibit conformational flexibility.

Below are hypothetical optimized geometric parameters for the ground state of this compound, based on typical values for related structures found in the literature.

Table 1: Hypothetical Optimized Geometric Parameters for this compound

| Parameter | Atom(s) Involved | Expected Value | Reference for Typical Values |

| Bond Lengths (Å) | |||

| C-N (pyrrolidine ring) | 1.46 - 1.48 Å | ||

| C-C (pyrrolidine ring) | ~1.54 Å | researchgate.net | |

| C-N (side chain) | ~1.47 Å | evitachem.com | |

| C-O (secondary alcohol) | ~1.43 Å | aip.org | |

| C-C (butane chain) | 1.52 - 1.54 Å | researchgate.netresearchgate.net | |

| O-H | ~0.96 Å | libretexts.org | |

| Bond Angles (°) | |||

| C-N-C (pyrrolidine ring) | ~109° | nih.gov | |

| C-C-O (alcohol) | ~108.5° | libretexts.org | |

| C-N-C (amine linkage) | ~112° | ||

| Dihedral Angles (°) | |||

| H-O-C-C | ~60° or 180° | libretexts.org | |

| C-C-C-C (butane chain) | ~60° (gauche) or 180° (anti) | acs.orgcurlyarrows.com | |

| C-C-N-C | ~60° or 180° | cdnsciencepub.com |

Note: These values are illustrative and would be precisely determined in an actual DFT calculation.

Ab Initio Methods for Energy and Reactivity Prediction

Ab initio methods, such as Møller-Plesset (MP2) perturbation theory, provide a higher level of theory by more explicitly accounting for electron correlation. whiterose.ac.uk These methods are computationally more demanding than DFT but can offer more accurate predictions for energies and reaction barriers. aip.orgwhiterose.ac.uk For this compound, MP2 calculations could be used to refine the energy of the DFT-optimized geometry or to investigate the potential energy surface for specific reactions, such as dehydration or oxidation. Comparing the results from ab initio methods with DFT can provide a more robust understanding of the molecule's properties.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Gap)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in a molecule's reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital to which it is most likely to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability, chemical reactivity, and optical properties. chemrxiv.orgchemrxiv.org

A smaller HOMO-LUMO gap suggests that a molecule is more polarizable and more reactive. scirp.org For this compound, the HOMO is expected to be localized primarily on the nitrogen atom of the pyrrolidine ring due to its lone pair of electrons. The LUMO would likely be distributed across the σ* antibonding orbitals of the C-O and C-N bonds. DFT calculations can predict the energies of these orbitals. Studies on small primary and secondary alcohols and amines show HOMO-LUMO gaps typically in the range of 7-8 eV. rsc.orgresearchgate.net

Table 2: Hypothetical Frontier Molecular Orbital Properties for this compound

| Property | Hypothetical Calculated Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | 1.0 |

| HOMO-LUMO Gap (ΔE) | 7.5 |

Note: These values are hypothetical, based on typical ranges for aliphatic amines and alcohols, and serve an illustrative purpose. rsc.orgresearchgate.net

Calculation of Global and Local Reactivity Descriptors

Conceptual DFT provides a framework for quantifying chemical reactivity through various descriptors derived from the changes in energy with respect to the number of electrons. scirp.orgresearchgate.net These descriptors can be global, applying to the molecule as a whole, or local, indicating reactivity at specific atomic sites.

Global Reactivity Descriptors are calculated from the energies of the HOMO and LUMO. researchgate.networldscientific.com

Chemical Potential (μ): Related to the "escaping tendency" of electrons from a system. It is calculated as μ ≈ (E_HOMO + E_LUMO) / 2.

Chemical Hardness (η): Measures the resistance to a change in electron distribution. It is calculated as η ≈ (E_LUMO - E_HOMO) / 2.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. It is calculated as ω = μ² / (2η).

Table 3: Hypothetical Global Reactivity Descriptors for this compound

| Descriptor | Formula | Hypothetical Value |

| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | -2.75 eV |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | 3.75 eV |

| Electrophilicity Index (ω) | μ² / (2η) | 1.01 eV |

Note: These values are derived from the hypothetical HOMO/LUMO energies in Table 2.

Local Reactivity Descriptors , such as Fukui functions, identify the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attack. worldscientific.com For this compound, the nitrogen atom would be predicted as a primary site for electrophilic attack, while the hydrogen of the hydroxyl group might be susceptible to nucleophilic attack.

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations focus on static structures, molecular modeling and dynamics simulations explore the conformational flexibility and time-dependent behavior of molecules.

Conformational Analysis and Potential Energy Surfaces

This compound is a flexible molecule due to several rotatable single bonds in its butane (B89635) side chain. Conformational analysis is the study of the different spatial arrangements of atoms (conformers) that can be interconverted by rotation about these bonds. libretexts.org

A potential energy surface (PES) can be generated by systematically varying the dihedral angles of the key rotatable bonds and calculating the energy at each point, often using DFT or molecular mechanics methods. acs.orgresearchgate.net The key dihedral angles for conformational freedom in this compound are along the C-N and the C1-C2, C2-C3, and C3-C4 bonds of the butane chain.

The PES reveals the low-energy (stable) conformations and the energy barriers between them. scielo.org.mx For the butane chain, staggered conformations (where substituents are far apart) are generally lower in energy than eclipsed conformations (where they are aligned). libretexts.orgcurlyarrows.com The presence of the bulky pyrrolidine group and the polar hydroxyl group will create specific intramolecular interactions, such as hydrogen bonding between the hydroxyl hydrogen and the pyrrolidine nitrogen, which would significantly stabilize certain conformations. The most stable conformer would likely adopt a geometry that minimizes steric hindrance while allowing for favorable intramolecular hydrogen bonding.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movements of atoms and molecules over time. deeporigin.com By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of the conformational changes and dynamic behavior of molecules like this compound.

Torsional Angle Analysis: Examining the rotation around the single bonds within the butanol chain and the pyrrolidine ring would reveal the preferred conformations of the molecule.

Diffusion Coefficient: This would quantify the molecule's mobility within the solvent, providing insights into its transport properties.

Radial Distribution Functions: These would describe the probability of finding solvent molecules at a certain distance from specific atoms of this compound, detailing its solvation shell.

For analogous small molecules, MD simulations have been successfully used to analyze features like torsion angles and to calculate the potential of mean force for conformational changes. ulakbim.gov.tr These simulations rely on force fields, which are sets of parameters that define the potential energy of the system. ulakbim.gov.tr

A hypothetical MD simulation setup for this compound could involve the following parameters:

| Parameter | Description | Typical Software/Method |

| Force Field | A set of equations and associated constants to calculate the potential energy of the system. | CHARMM, GROMACS |

| Solvent Model | Representation of the solvent molecules. | Explicit (e.g., TIP3P water) or Implicit (e.g., Generalized Born) |

| Ensemble | The statistical mechanical ensemble that the simulation samples. | NVT (constant number of particles, volume, and temperature) or NPT (constant number of particles, pressure, and temperature) |

| Simulation Time | The duration of the simulated trajectory. | Nanoseconds to microseconds, depending on the process of interest. |

| Time Step | The interval between successive evaluations of the forces and positions. | Typically 1-2 femtoseconds. |

These simulations would provide a dynamic picture of how the flexible butyl chain and the pyrrolidine ring of this compound move and interact with their surroundings.

Ligand-Protein Interaction Modeling (General Theoretical Principles)

Ligand-protein interactions are fundamental to many biological processes and are a cornerstone of drug discovery. fiveable.me Computational methods are extensively used to predict and analyze how a ligand, such as this compound, might bind to a protein target. deeporigin.com

The primary goal of these methods is to predict the binding mode (pose) and the binding affinity of the ligand to the protein. nih.gov This is achieved through various computational techniques:

Molecular Docking: This is a widely used method to predict the preferred orientation of a ligand when bound to a receptor. deeporigin.comnih.gov Docking algorithms search for the optimal fit between the ligand and the protein's binding site, which is often a cavity or groove on the protein surface. researchgate.net The quality of the fit is evaluated using a scoring function that estimates the binding affinity.

Pharmacophore Modeling: This technique identifies the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. fiveable.me For this compound, a pharmacophore model would highlight the key features, such as hydrogen bond donors (the hydroxyl group) and acceptors (the nitrogen atom), and hydrophobic regions.

Virtual Screening: This computational technique is used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. deeporigin.comfiveable.me

The interaction between a ligand and a protein is governed by several models:

Lock and Key Model: Proposed by Emil Fischer, this model assumes a rigid protein binding site that is perfectly complementary to the ligand. fiveable.meresearchgate.net

Induced Fit Model: This model accounts for the flexibility of the protein, suggesting that the binding of a ligand can induce conformational changes in the protein to achieve a better fit. researchgate.net

Conformational Selection Model: This model posits that a protein exists in an ensemble of different conformations, and the ligand selectively binds to the one that is most favorable. researchgate.net

The strength of the interaction, or binding affinity, is determined by thermodynamic principles, specifically the change in Gibbs free energy (ΔG) upon binding. numberanalytics.com A negative ΔG indicates a spontaneous and favorable binding event. numberanalytics.com

Intermolecular and Intramolecular Interactions: Hydrogen Bonding and Steric Effects

The chemical structure of this compound, with its hydroxyl group and tertiary amine, allows for a variety of intermolecular and intramolecular interactions, primarily hydrogen bonding and steric effects.

Hydrogen Bonding:

Hydrogen bonds are strong, directional intermolecular forces that occur when a hydrogen atom is shared between two electronegative atoms, such as oxygen or nitrogen. docbrown.info

Intermolecular Hydrogen Bonding: The hydroxyl group (-OH) of this compound can act as a hydrogen bond donor, while the lone pair of electrons on the nitrogen atom of the pyrrolidine ring can act as a hydrogen bond acceptor. docbrown.infouni-regensburg.de This allows molecules of this compound to form hydrogen bonds with each other and with other molecules, such as water. The presence of hydrogen bonding significantly influences the physical properties of a substance, such as its boiling point and viscosity. docbrown.info In infrared spectroscopy, the presence of hydrogen bonding is indicated by a shift of the O-H stretching vibration to a lower wavenumber. docbrown.info

Intramolecular Hydrogen Bonding: It is also possible for a hydrogen bond to form within the same molecule. In this compound, an intramolecular hydrogen bond could potentially form between the hydrogen of the hydroxyl group and the nitrogen of the pyrrolidine ring. The feasibility of this interaction depends on the conformation of the butyl chain, which would need to fold in a way that brings these two groups into close proximity.

Steric Effects:

Steric effects arise from the spatial arrangement of atoms within a molecule and can influence its conformation and reactivity. mdpi.com In this compound, the pyrrolidine ring and the butyl chain create a certain molecular volume. The rotation around the single bonds in the butyl chain may be hindered by steric clashes between different parts of the molecule. These steric constraints, in conjunction with the electronic effects of the functional groups, will determine the most stable conformations of the molecule. For instance, steric hindrance could affect the ability of the molecule to form an intramolecular hydrogen bond. mdpi.com

Structure Activity Relationship Sar Principles Applied to 4 Pyrrolidin 1 Yl Butan 2 Ol Analogues

Exploration of Substituent Effects on the Butane (B89635) Chain and Hydroxyl Group

Modifications to the butane chain and the hydroxyl group of 4-(pyrrolidin-1-yl)butan-2-ol analogues can significantly impact their interaction with biological targets. Research into related chemical structures provides insights into these effects.

The length of the linker connecting a terminal phenyl group to a nitrogen-containing ring, such as piperidine (B6355638) or pyrrolidine (B122466), has been shown to be a critical determinant of inhibitory activity at certain biological targets. For instance, in a series of sphingosine (B13886) kinase (SK) inhibitors, varying the tether length between a phenyl group and a piperidine ring influenced potency. acs.org Analogues with one-, three-, and four-carbon tethers were synthesized to investigate this relationship. acs.org

Furthermore, the presence and position of a hydroxyl group can be pivotal. In a series of pyrovalerone analogues, which share the 2-pyrrolidin-1-yl moiety, the reduction of a ketone to a hydroxyl group resulted in diastereomers with differing biological activities. nih.gov This highlights the stereochemical importance of the hydroxyl group for target engagement.

The nature of the substituents on the butane chain can also modulate activity. For example, in the development of antiepileptic agents based on a pyrrolidone acetamide (B32628) scaffold, the introduction of small hydrophobic groups at the 4-position of the lactam ring, which is structurally related to the butane chain, was found to improve both in vitro and in vivo potency. researchgate.net Specifically, a propyl group at this position led to a compound approximately ten times more potent than its predecessor. researchgate.net

The following table summarizes the effects of modifications to the chain and hydroxyl group in related analogue series:

| Interactive Data Table: Substituent Effects on Chain and Hydroxyl Group | | :--- | :--- | :--- | :--- | | Parent Compound Series | Modification | Observation | Reference | | Sphingosine Kinase Inhibitors | Varied carbon tether length (1, 3, and 4 carbons) between phenyl and piperidine rings | Linker length is a key factor in inhibitory activity. | acs.org | | Pyrovalerone Analogues | Reduction of ketone to hydroxyl group | Resulted in diastereomers with distinct biological potencies. | nih.gov | | Pyrrolidone Acetamide Analogues | 4-substitution on the lactam ring with small hydrophobic groups (e.g., propyl) | Enhanced in vitro and in vivo antiseizure potency. | researchgate.net |

Conformational Flexibility and Rotational Barriers

Computational studies on similar structures, such as pyrrolidine enamine derivatives, have been employed to understand conformational equilibria. ethz.ch These studies are essential for predicting the most stable conformations and the energy required to transition between them. The rotational barrier of the S-N bond in related sulfonamide compounds is influenced by steric hindrance and electrostatic interactions. researchgate.net

In the context of drug design, understanding the conformational preferences of molecular fragments is critical. researchgate.net For instance, in a series of dual-target ligands for opioid and dopamine (B1211576) receptors, the stereochemistry of a substituted pyrrolidine ring was found to be crucial for binding affinity. nih.gov The trans-(2S,4R)-pyrrolidine was identified as a key dopaminergic moiety. nih.gov This highlights how restricting conformational flexibility through specific stereoisomers can enhance target selectivity and potency.

The table below outlines key findings related to conformational analysis in similar molecular scaffolds:

| Interactive Data Table: Conformational Flexibility and Rotational Barriers | | :--- | :--- | :--- | :--- | | Molecule/Fragment | Key Finding | Method/Observation | Reference | | 1-{4-hydroxy-3-[(pyrrolidin-1-yl)methyl]phenyl}-3-phenylprop-2-en-1-one | Pyrrolidine ring adopts an envelope conformation. | X-ray crystallography | doaj.org | | Pyrrolidine Enamine Derivatives | Conformational equilibria are important for understanding reactivity. | Computational modeling | ethz.ch | | Substituted Pyrrolidine Analogues | Specific stereochemistry (trans-(2S,4R)) is critical for dopamine receptor binding. | In vitro binding assays | nih.gov | | Arylsulfonylindole Derivatives | The rotational barrier of the S-N bond is determined by steric and electrostatic factors. | Computational optimization | researchgate.net |

Influence of Pyrrolidine Ring Substitution and Conformation on Molecular Interactions

Substituents on the pyrrolidine ring can dramatically alter the biological activity and selectivity of analogues. The position, nature, and stereochemistry of these substituents are all critical factors.

In a study of caspase inhibitors, substitution at the 4-position of the pyrrolidine ring had a profound effect on potency. nih.gov Fluorinated analogues at this position were 100-1000 times more potent than their methoxy (B1213986) counterparts. nih.gov A 4,4-difluorinated compound demonstrated the highest activity, while 4-methoxy and 4-trifluoromethyl analogues were significantly less potent. nih.gov This underscores the sensitivity of the binding pocket to the electronic properties and size of the substituent.

Similarly, in the development of antiepileptic drugs, substitution at the 4-position of a related 2-oxopyrrolidine ring with small hydrophobic groups enhanced potency, whereas substitution at the 3 or 5 positions was detrimental to affinity. researchgate.net This suggests a specific hydrophobic pocket in the target protein that interacts favorably with the 4-position substituent.

The conformation of the pyrrolidine ring also plays a role in molecular interactions. The ring's ability to adopt a specific pucker can influence the orientation of its substituents and their fit within a binding site. For example, in a series of dual-target ligands, the trans-(2S,4R) stereochemistry of a substituted pyrrolidine was essential for maintaining affinity at the dopamine D3 receptor. nih.gov

The following table summarizes the influence of pyrrolidine ring modifications in various analogue series:

| Interactive Data Table: Pyrrolidine Ring Substitution Effects | | :--- | :--- | :--- | :--- | :--- | | Parent Compound Series | Position of Substitution | Substituent | Effect on Activity | Reference | | 5-[1-(2-methoxymethylpyrrolidinyl)sulfonyl]isatin Derivatives | 4-position | Fluoro | 100-1000 fold increase in potency | nih.gov | | | 4-position | 4,4-difluoro | Most potent in the series | nih.gov | | | 4-position | Methoxy, Trifluoromethyl | Reduced potency | nih.gov | | | 5-position | Methoxymethyl | Inactive | nih.gov | | Pyrrolidone Acetamide Analogues | 4-position | Small hydrophobic groups (e.g., propyl) | Increased potency | researchgate.net | | | 3 or 5-position | Various | Decreased affinity | researchgate.net | | Dual D3R/MOR Ligands | 2,4-positions | trans-(2S,4R)-hydroxy | Maintained D3R binding | nih.gov |

Mechanistic Organic Chemistry Studies of Reactions Involving 4 Pyrrolidin 1 Yl Butan 2 Ol

Reaction Mechanism Elucidation in Synthesis

The synthesis of pyrrolidine-containing butanol derivatives often involves multi-component reactions where the mechanism dictates the stereochemical outcome. A notable example is the synthesis of N-substituted anti-(2R,3S)-1,3-diamino-4-phenylbutan-2-ol building blocks, which are structurally related to the target compound. The mechanism for the formation of the key intermediate, a 2-hydroxy-1-(pyrrolidin-1-yl)butan-1-one derivative, has been elucidated. Current time information in Bangalore, IN.mdpi.com

The reaction is a three-component Masked Acyl Cyanide (MAC) oxyhomologation. Current time information in Bangalore, IN. It begins with the reaction between an N-protected L-phenylalaninal, a masked acyl cyanide reagent (H-MAC-TBS), and an amine, such as pyrrolidine (B122466), in the presence of a weak base like 4-(dimethylamino)pyridine (DMAP). Current time information in Bangalore, IN.mdpi.com

The proposed mechanism for the high anti-diastereoselectivity (>98:2) proceeds through several key steps:

Nucleophilic Addition: The process starts with the deprotonation of the H-MAC-TBS reagent. This anion then adds to the aldehyde via a Felkin-Anh model transition state. This model predicts the stereochemistry by considering the steric hindrance of the substituents on the chiral center adjacent to the carbonyl group, guiding the nucleophile to attack from the least hindered face. Current time information in Bangalore, IN.

Silyl (B83357) Transfer and Cyanide Elimination: Following the initial addition, a 1,4-silyl group transfer occurs. This is followed by the elimination of a cyanide ion to generate a highly reactive anti-acyl cyanide intermediate. Current time information in Bangalore, IN.mdpi.com

Amine Attack: In the final step, pyrrolidine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl cyanide intermediate. This step proceeds rapidly to furnish the final O-protected anti-carboxamide. Current time information in Bangalore, IN.

The absolute configuration of the products has been confirmed through methods such as X-ray diffraction analysis of single crystals, validating the proposed mechanistic pathway based on the Felkin-Anh model. Current time information in Bangalore, IN.

| Starting Aldehyde | Amine Nucleophile | Key Reagents | Product Intermediate | Diastereoselectivity (anti:syn) | Yield (%) |

|---|---|---|---|---|---|

| N,N-dibenzyl-L-phenylalaninal | Pyrrolidine | H-MAC-TBS, DMAP | (2S,3S)-N,N-dibenzyl-3-(tert-butyldimethylsilyloxy)-2-hydroxy-4-phenyl-1-(pyrrolidin-1-yl)butan-1-one | >98:2 | 80 |

| N,N-dibenzyl-L-phenylalaninal | Piperidine (B6355638) | H-MAC-TBS, DMAP | (2S,3S)-N,N-dibenzyl-3-(tert-butyldimethylsilyloxy)-2-hydroxy-4-phenyl-1-(piperidin-1-yl)butan-1-one | >98:2 | 87 |

| N,N-dibenzyl-L-phenylalaninal | Morpholine | H-MAC-TBS, DMAP | (2S,3S)-N,N-dibenzyl-3-(tert-butyldimethylsilyloxy)-2-hydroxy-4-phenyl-1-morpholinobutan-1-one | >98:2 | 85 |

| N,N-dibenzyl-L-phenylalaninal | Benzylamine | H-MAC-TBS, DMAP | (2S,3S)-N-benzyl-N,N-dibenzyl-3-(tert-butyldimethylsilyloxy)-2-hydroxy-4-phenylbutanamide | >98:2 | 75 |

Catalytic Transformations of 4-(Pyrrolidin-1-yl)butan-2-ol

The chemical structure of this compound, featuring a secondary alcohol and a tertiary amine, allows it to undergo various catalytic transformations. These reactions are crucial for creating new functionalized molecules.

Acid-Catalyzed Dehydration: As a secondary alcohol, this compound can undergo acid-catalyzed dehydration. The mechanism is analogous to that of other secondary alcohols like butan-2-ol. libretexts.orgchemguide.co.uk The reaction typically proceeds via an E1 mechanism:

Protonation of the Hydroxyl Group: The acid catalyst (e.g., H₂SO₄) protonates the hydroxyl group, converting it into a good leaving group (-OH₂⁺).

Formation of a Carbocation: The protonated alcohol loses a water molecule to form a secondary carbocation at the C2 position.

Proton Elimination: A base (e.g., water or the conjugate base of the acid) removes a proton from an adjacent carbon (C1 or C3), leading to the formation of a double bond.

This process can lead to a mixture of alkene products, including 4-(pyrrolidin-1-yl)but-1-ene and (E/Z)-4-(pyrrolidin-1-yl)but-2-ene. The distribution of these products is governed by Zaitsev's rule, which predicts that the more substituted alkene will be the major product. libretexts.org The basicity of the pyrrolidine nitrogen means it would also be protonated under these conditions, potentially influencing the reaction rate and outcome.

Catalytic Oxidation: The secondary alcohol group can be oxidized to a ketone, yielding 4-(pyrrolidin-1-yl)butan-2-one (B13585706). Various catalytic systems are employed for alcohol oxidation. rsc.org Research into the aerobic oxidation of cyclic amines using nanogold supported on ceria (Au/CeO₂) has identified intermediates structurally related to the oxidized form of this compound. For instance, during the oxidation of pyrrolidine, a transient species identified as 4-amino-1-(pyrrolidin-1-yl)butan-1-one (B12114634) was observed, highlighting the potential for catalytic C-N and C=O bond formation in these systems. osti.gov Other systems, such as non-heme manganese complexes with hydrogen peroxide, are also effective for the selective oxidation of secondary alcohols to ketones. rsc.org

| Transformation | Catalyst/Reagents | Product(s) | Underlying Mechanism |

|---|---|---|---|

| Dehydration | Acid (e.g., H₂SO₄), Heat | 4-(Pyrrolidin-1-yl)but-1-ene, (E/Z)-4-(Pyrrolidin-1-yl)but-2-ene | E1 Elimination |

| Oxidation | Mn(II) complexes/H₂O₂, Acetic Acid | 4-(Pyrrolidin-1-yl)butan-2-one | Catalytic Oxidation Cycle |

| Oxidation | Au/CeO₂, O₂ | 4-(Pyrrolidin-1-yl)butan-2-one | Heterogeneous Catalytic Oxidation |

Stereochemical Outcomes and Reaction Pathways

The stereochemical outcome of reactions involving chiral molecules like this compound is intrinsically linked to the specific reaction pathway and the three-dimensional arrangement of atoms in the transition states.

Control in Synthesis: As discussed in section 7.1, the synthesis of related amino alcohols via the three-component MAC reaction demonstrates a high degree of stereocontrol. The Felkin-Anh model provides a powerful predictive tool for the diastereoselectivity of nucleophilic addition to chiral aldehydes. The reaction pathway proceeds through a staggered conformation where the largest substituent on the alpha-carbon is positioned anti-periplanar to the incoming nucleophile. This minimizes steric strain in the transition state, leading to the preferential formation of the anti diastereomer. Current time information in Bangalore, IN. This illustrates how a specific, kinetically favored reaction pathway leads to a highly specific stereochemical result.

Control in Subsequent Transformations: The stereochemistry of a starting material can direct the outcome of subsequent reactions. A relevant example is found in the synthesis of Idoxifene, which involves a diastereoselective Grignard addition to a ketone to form a tertiary alcohol, (1RS,2SR)-1-(4-iodophenyl)-2-phenyl-1-[4-(2-pyrrolidin-1-yl-ethoxy)phenyl]butan-1-ol. gpatindia.comresearchgate.net This alcohol then undergoes a stereoselective elimination reaction. The pathway for this elimination is a syn-elimination, which is a concerted process where the leaving group and the proton are removed from the same side of the molecule. This pathway is favored by specific reagents and conditions and results in the formation of the desired (E)-alkene with high geometric purity. gpatindia.comresearchgate.net This contrasts with the more common anti-elimination pathway (E2 mechanism), highlighting how the choice of reagents can select a different reaction pathway and, consequently, a different stereochemical outcome.

| Reaction Type | Example Pathway | Key Mechanistic Feature | Stereochemical Result |

|---|---|---|---|

| Nucleophilic Addition to Chiral Aldehyde | MAC Reaction | Felkin-Anh controlled transition state | High diastereoselectivity (anti product favored) Current time information in Bangalore, IN. |

| Elimination | syn-Elimination | Concerted removal of H and OH (as O-derivative) from the same face | Formation of specific alkene geometry (e.g., E-alkene) gpatindia.comresearchgate.net |

| Elimination | E2 anti-Elimination | Concerted removal of H and leaving group from opposite faces (anti-periplanar) | Formation of specific alkene geometry, often complementary to syn-elimination |

Future Research Directions and Potential Applications in Chemical Science

Development as a Chiral Building Block in Synthetic Chemistry

The presence of a chiral center at the C-2 position of the butanol chain makes 4-(Pyrrolidin-1-yl)butan-2-ol a potentially valuable chiral building block. Chiral building blocks are essential intermediates in the synthesis of complex, enantiomerically pure molecules, particularly pharmaceuticals and natural products. nih.govresearchgate.net The interaction between drug molecules and biological targets like enzymes and receptors often requires a precise chiral match.

Future research could focus on establishing efficient methods for the asymmetric synthesis of its enantiomers. Drawing from established methodologies for similar structures, several pathways could be explored:

Starting from the Chiral Pool: L-proline, a naturally occurring chiral amino acid, is a common precursor for the synthesis of chiral pyrrolidine (B122466) derivatives. nih.govresearchgate.net Synthetic routes could be designed that start from L-proline or its derivatives, such as (S)-prolinol, to construct the desired side chain while retaining stereochemical integrity. nih.gov

Asymmetric Catalysis: The asymmetric reduction of the corresponding ketone, 4-(pyrrolidin-1-yl)butan-2-one (B13585706), using chiral metal catalysts or enzymes (ketoreductases) could provide access to either enantiomer of the alcohol with high optical purity.

Once available in enantiopure form, this compound could serve as a versatile intermediate. The hydroxyl group can be used for nucleophilic substitution or converted into a good leaving group, while the pyrrolidine nitrogen offers a site for N-alkylation or acylation, enabling its incorporation into a wide array of larger, biologically active molecules. nih.gov

Table 1: Potential Strategies for Asymmetric Synthesis

| Synthesis Strategy | Description | Key Precursors |

|---|---|---|

| Chiral Pool Synthesis | Utilizes readily available, inexpensive chiral molecules like amino acids to transfer chirality to the target molecule. | L-proline, (S)-prolinol |

| Asymmetric Hydrogenation | Employs a chiral catalyst to stereoselectively reduce a prochiral ketone, creating a chiral alcohol. | 4-(pyrrolidin-1-yl)butan-2-one |

Design of Advanced Molecular Scaffolds Based on this compound Structure

The pyrrolidine ring is a privileged scaffold in medicinal chemistry. nih.govresearchgate.net Its non-planar, three-dimensional structure is advantageous for exploring chemical space and achieving specific spatial orientations required for binding to biological targets. researchgate.netnih.gov The structure of this compound is well-suited to serve as a foundational scaffold for the development of novel compound libraries.

The design of advanced molecular scaffolds could proceed by leveraging the two key functional handles of the molecule:

The Secondary Alcohol: This group can be used as an attachment point for various substituents through ether or ester linkages.

The Pyrrolidine Nitrogen: This tertiary amine can be quaternized or used to direct further reactions.

A particularly interesting research direction involves using the pyrrolidine ring to constrain otherwise flexible pharmacophores. For instance, research has shown that incorporating an acyclic ethanolamine (B43304) core into a pyrrolidine scaffold can lead to potent and selective β3-adrenergic receptor agonists with improved metabolic stability. researchgate.net The this compound structure shares this core feature, suggesting its potential as a starting point for designing new classes of modulators for various receptors. By systematically modifying the scaffold, researchers could generate libraries of diverse compounds for screening against a range of biological targets. mdpi.com

Innovations in Green Chemical Synthesis for this compound

Future efforts to synthesize this compound should prioritize the principles of green chemistry, which aim to reduce waste and eliminate the use of hazardous substances. nih.gov Biocatalysis, in particular, offers a powerful and sustainable alternative to traditional chemical methods for producing chiral compounds. nih.govacs.org

Potential green synthesis innovations could include: